molecular formula C7H7Cl2N3O3S B13889815 2,4-Dichloro-5-sulfamoylbenzhydrazide

2,4-Dichloro-5-sulfamoylbenzhydrazide

Cat. No.: B13889815
M. Wt: 284.12 g/mol
InChI Key: VONGMLDKMLCQMK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-sulfamoylbenzhydrazide is an organic compound with the molecular formula C7H6Cl2N4O2S It is a derivative of benzhydrazide and contains both chloro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-sulfamoylbenzhydrazide typically involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-sulfamoylbenzhydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

    Condensation Reactions: Typically carried out in the presence of acid catalysts like hydrochloric acid (HCl) or sulfuric acid (H2SO4).

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound with different functional groups.

    Condensation Products: Hydrazones and related compounds.

Scientific Research Applications

2,4-Dichloro-5-sulfamoylbenzhydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer and antiviral agent.

    Material Science: Used in the synthesis of novel materials with specific properties.

    Biological Studies: Employed in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-sulfamoylbenzhydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-sulfamoylbenzhydrazide is unique due to its combination of chloro and sulfonamide groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C7H7Cl2N3O3S

Molecular Weight

284.12 g/mol

IUPAC Name

2,4-dichloro-5-(hydrazinecarbonyl)benzenesulfonamide

InChI

InChI=1S/C7H7Cl2N3O3S/c8-4-2-5(9)6(16(11,14)15)1-3(4)7(13)12-10/h1-2H,10H2,(H,12,13)(H2,11,14,15)

InChI Key

VONGMLDKMLCQMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)N)Cl)Cl)C(=O)NN

Origin of Product

United States

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